N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
“N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1,2,4-oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been a topic of interest for many research groups . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents present in the molecule . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on their structure and the substituents they carry . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Chemical Structure Analysis and Synthesis
- A study detailed the synthesis and NMR analysis of a novel 1,3,4-oxadiazole derivative, shedding light on the compound's structural intricacies, including isomer ratios and coupling constants. The research provided insights into the compound's structural properties, which are crucial for understanding its potential applications in various scientific fields (Li Ying-jun, 2012).
Biological Activity and Pharmacological Potential
Antimicrobial Activity:
- A series of compounds featuring 1,3,4-oxadiazole structures were synthesized and assessed for antimicrobial and hemolytic activities. Notably, the compounds exhibited variable antimicrobial effectiveness against selected microbial species, highlighting the potential utility of these compounds in developing new antimicrobial agents (Samreen Gul et al., 2017).
- Another research synthesized derivatives of 1,3,4-oxadiazole with a focus on antibacterial properties, finding significant activity in the newly synthesized compounds, which emphasizes the potential of these compounds in therapeutic applications targeting bacterial infections (K. Ramalingam et al., 2019).
Pharmacological Evaluation:
- Compounds containing the 1,3,4-oxadiazole moiety were computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This comprehensive study highlights the multifaceted biological activities of these compounds, providing a foundation for their potential therapeutic applications (M. Faheem, 2018).
Chemical Reactions and Transformations
- A study explored the photochemical cleavage of N-O bonds in 1,2,4-oxadiazolines, a reaction that takes place under mild conditions. This research provides valuable information on the chemical behavior of these compounds, which is essential for their manipulation and application in various scientific domains (G. Srimannarayana et al., 1970).
Mechanism of Action
Target of Action
The compound “N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide” is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects . The primary targets of this compound are likely bacterial organisms, specifically Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), against which it has shown strong antibacterial effects .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets by disrupting essential biological processes . This disruption can lead to the inhibition of growth and proliferation of the target organisms .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with pathways essential for bacterial survival and proliferation .
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives, in general, show better hydrolytic and metabolic stability , which could potentially enhance their bioavailability.
Result of Action
The compound exhibits strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This results in the inhibition of these bacteria, thereby preventing the diseases they cause.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
They interact with enzymes and proteins, leading to the inhibition of bacterial growth .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects with different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have shown interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have shown interactions with transporters or binding proteins, and effects on their localization or accumulation .
Subcellular Localization
Similar compounds have shown targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
N-[3-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14(26)23-17-9-5-8-16(10-17)21(27)25-11-18(15-6-3-2-4-7-15)19(12-25)20-22-13-28-24-20/h2-10,13,18-19H,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQVCSFWQXTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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